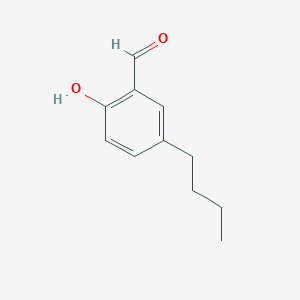

5-Butyl-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-8,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXFTNYYIDMHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Trajectory of 5-Butylsalicylaldehyde Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the salicylaldehyde scaffold stands as a privileged structure, a foundational blueprint for a multitude of bioactive compounds and functional materials. Its inherent chemical functionalities—a reactive aldehyde, a phenolic hydroxyl group, and an aromatic ring—provide a versatile platform for derivatization, enabling the fine-tuning of steric and electronic properties to achieve desired biological or material characteristics. Among the diverse array of substituted salicylaldehydes, the 5-alkyl series, and specifically 5-butylsalicylaldehyde, has emerged as a focal point of contemporary research. The introduction of a butyl group at the 5-position imparts a significant increase in lipophilicity, a critical parameter influencing membrane permeability and interaction with hydrophobic pockets in biological targets. This guide provides an in-depth exploration of 5-butylsalicylaldehyde derivatives, from their synthesis and characterization to their burgeoning applications, offering a technical resource for researchers poised to innovate in this promising chemical space.

I. The Strategic Synthesis of 5-Butylsalicylaldehyde: Navigating the Synthetic Landscape

The synthesis of 5-butylsalicylaldehyde, the foundational starting material, requires a strategic approach to navigate the potential for side reactions and to ensure optimal yields. The primary challenge lies in the selective introduction of the formyl group ortho to the hydroxyl group on the 4-butylphenol precursor. Two principal methodologies have proven effective, each with its own set of advantages and mechanistic underpinnings.

A. The Duff Reaction: A Classic Approach to Formylation

The Duff reaction, a venerable method for the formylation of activated aromatic compounds, offers a direct route to 5-butylsalicylaldehyde from 4-butylphenol.[1] This reaction typically employs hexamethylenetetramine (HMTA) in an acidic medium, such as glacial acetic acid or trifluoroacetic acid, followed by acidic hydrolysis.

Causality of Experimental Choices:

-

Hexamethylenetetramine (HMTA): Serves as the formylating agent precursor. In the acidic medium, it decomposes to generate the electrophilic species that attacks the electron-rich phenol ring.

-

Glacial Acetic Acid: Acts as both the solvent and the acidic catalyst, facilitating the generation of the reactive electrophile from HMTA.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Acidic Hydrolysis: The initial product of the Duff reaction is an imine intermediate, which is subsequently hydrolyzed with an aqueous acid to yield the final aldehyde product.

A Representative Experimental Protocol (Adapted from the synthesis of 3,5-di-tert-butylsalicylaldehyde):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butylphenol in glacial acetic acid.

-

Add hexamethylenetetramine to the solution and heat the mixture to reflux (approximately 100-130°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water.

-

Heat the mixture again to hydrolyze the intermediate.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-butylsalicylaldehyde.

B. Ortho-Formylation of 4-Butylphenol: A Directed Approach

An alternative and often higher-yielding strategy involves the direct ortho-formylation of 4-butylphenol. This can be achieved through various methods, including the use of paraformaldehyde in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) and a base such as triethylamine.[2]

Causality of Experimental Choices:

-

Paraformaldehyde: A stable source of formaldehyde, which acts as the one-carbon electrophile for the formylation.

-

Tin(IV) Chloride (SnCl₄): A Lewis acid that coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing the electrophilic attack to the ortho position.

-

Triethylamine: A base used to scavenge the HCl generated during the reaction, preventing unwanted side reactions.

A Representative Experimental Protocol (Adapted from the synthesis of 3,5-di-tert-butylsalicylaldehyde):

-

To a solution of 4-butylphenol and triethylamine in an inert solvent like toluene, add SnCl₄ dropwise under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture at room temperature for a short period.

-

Add paraformaldehyde to the reaction mixture and heat to a temperature of around 80°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, and wash the combined organic layers.

-

Dry the organic phase and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield 5-butylsalicylaldehyde.

Caption: General workflow for the synthesis of 5-butylsalicylaldehyde.

II. Derivatization of 5-Butylsalicylaldehyde: Expanding the Chemical Space

The true potential of 5-butylsalicylaldehyde is realized through its derivatization, primarily via the versatile reactivity of its aldehyde and hydroxyl functionalities. The formation of Schiff bases and hydrazones represents the most explored avenues, leading to a vast library of compounds with diverse biological activities.

A. Schiff Base Derivatives: The Workhorse of Salicylaldehyde Chemistry

Schiff bases, or imines, are readily synthesized through the condensation reaction between 5-butylsalicylaldehyde and a primary amine.[3][4] This reaction is typically carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid.[5] The resulting C=N (azomethine) bond is a key structural feature that contributes to the biological activity of these compounds.

A Representative Experimental Protocol for Schiff Base Synthesis:

-

Dissolve 5-butylsalicylaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified period, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

-

Collect the precipitated Schiff base derivative by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Caption: Potential applications of 5-butylsalicylaldehyde derivatives.

C. Ligands for Metal Complexes and Catalysis

Salicylaldehyde derivatives, especially Schiff bases, are excellent ligands for a wide range of metal ions. [6][7]The resulting metal complexes have found applications in catalysis, for example, in oxidation reactions. The sterically demanding tert-butyl groups in 3,5-di-tert-butylsalicylaldehyde are known to influence the catalytic activity of their metal complexes. [8]Similarly, the butyl group in 5-butylsalicylaldehyde derivatives can be expected to modulate the properties of the corresponding metal complexes, opening avenues for the development of novel catalysts.

V. Future Perspectives and Conclusion

The exploration of 5-butylsalicylaldehyde derivatives is a field ripe with opportunity. While a significant body of research on other 5-substituted analogues provides a strong foundation, dedicated studies on 5-butyl derivatives are needed to fully elucidate their potential. Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis of a diverse library of 5-butylsalicylaldehyde Schiff bases and hydrazones, followed by thorough spectroscopic characterization.

-

Comprehensive Biological Screening: Evaluation of these new derivatives against a broad panel of microbial strains and cancer cell lines to identify lead compounds.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.

-

Development of Metal Complexes: Exploration of the coordination chemistry of 5-butylsalicylaldehyde derivatives and the catalytic potential of the resulting metal complexes.

VI. References

-

Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Retrieved from [Link]

-

Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139.

-

Nikolova-Mladenova, B., & Doytchinova, I. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate.

-

Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

-

Google Patents. (n.d.). CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde. Retrieved from

-

Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, Characterization and Cytotoxic Activity of New Salicylaldehyde Benzoylhydrazone Derivatives as Potential Anti-Proliferative Agents. Arzneimittelforschung, 61(12), 714-8.

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones and their Ni(II) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity. Retrieved from [Link]

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-64.

-

Google Patents. (n.d.). EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde. Retrieved from

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Amri, J. F. (2021). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). Molecules, 26(23), 7203.

-

Edimegh, E. O., & Omojola, J. (2018). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. Chemistry Research Journal, 3(5), 118-124.

-

Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Retrieved from [Link]

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Momekov, G., & Doytchinova, I. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International journal of molecular sciences, 24(8), 7551.

-

Wilkinson, S. M., Sheedy, T., & New, E. J. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(4), 751-755.

-

ResearchGate. (n.d.). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Retrieved from [Link]

-

Asian Journal of Chemistry. (2018). Synthesis and Characterization of Transition Metal(II) Schiff Bases Complexes Derived from 2,5-Dihalosalicylaldehyde and 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Liu, Z. (2022). Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt (ii) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis. Dalton Transactions, 51(1), 227-238.

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 26(11), 3193.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Retrieved from [Link]

Sources

- 1. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 2. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 4. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]

- 5. 5-叔丁基-2-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. primescholars.com [primescholars.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide: pKa Determination of 5-Butyl-2-hydroxybenzaldehyde

Executive Summary

5-Butyl-2-hydroxybenzaldehyde (CAS: 2725-53-3 for tert-butyl isomer; generic structure relevant to n-butyl derivatives) serves as a critical ligand in coordination chemistry and a precursor for Schiff base synthesis.[1] Understanding its acid dissociation constant (

Key Data Point:

The estimated thermodynamic

This value represents a deviation from the standard phenol

Structural & Mechanistic Analysis

The Chemical Equilibrium

The acidity of this compound is governed by the deprotonation of the phenolic hydroxyl group.[1] Unlike simple phenols, this system is stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen of the aldehyde.[1]

Mechanism:

-

Neutral State: The IMHB locks the proton, making it initially harder to remove than in a free phenol, but the electron-withdrawing nature of the aldehyde (-CHO) pulls electron density from the ring, ultimately increasing acidity (lowering

) compared to phenol.[1] -

Anionic State: Upon deprotonation, the negative charge is delocalized onto the aldehyde oxygen (resonance stabilization), favoring the forward reaction.[1]

-

Substituent Effect: The 5-butyl group (alkyl) exerts a weak positive inductive effect (+I), pushing electron density into the ring.[1] This slightly destabilizes the phenolate anion compared to unsubstituted salicylaldehyde (

), resulting in a marginally higher

Visualization of Equilibrium and Resonance

The following diagram illustrates the deprotonation pathway and the stabilizing factors.

Caption: Thermodynamic equilibrium showing the transition from the IMHB-stabilized neutral form to the resonance-stabilized anion.

Physicochemical Data Profile

The following table summarizes the estimated and comparative values for this compound and related congeners.

| Parameter | Value / Range | Context |

| Estimated Aqueous | 8.39 – 8.47 | Extrapolated from substituent effects (Hammett |

| Salicylaldehyde | 8.37 | Reference standard (Unsubstituted) |

| Phenol | 9.99 | Reference standard (No -CHO group) |

| Solubility (Water) | < 0.5 g/L | Highly lipophilic due to butyl chain |

| LogP (Octanol/Water) | ~4.4 - 4.9 | Requires mixed-solvent determination methods |

| ~325 nm | UV-Vis absorption peak (in MeOH) | |

| ~370-380 nm | Bathochromic shift upon deprotonation |

Experimental Protocols (Self-Validating Systems)

Due to the low aqueous solubility of this compound, direct aqueous titration yields unstable signals.[1] The Yasuda-Shedlovsky Extrapolation Method using binary solvent systems (Dioxane/Water or Methanol/Water) is the authoritative protocol.[1]

Protocol A: Potentiometric Titration in Mixed Solvents

Objective: Determine stoichiometric

Reagents:

-

Analyte: this compound (>99% purity).[1]

-

Solvent: 1,4-Dioxane (HPLC Grade, purified to remove peroxides) and Carbonate-free distilled water.[1]

-

Titrant: 0.1 M KOH (standardized against Potassium Hydrogen Phthalate).

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Preparation: Prepare three solution sets with Dioxane:Water ratios of 30:70, 40:60, and 50:50 (v/v). Maintain constant ionic strength (

M KCl).[1] -

Calibration: Calibrate the glass electrode pH meter using standard aqueous buffers (pH 4.01, 7.00, 10.01). Correction factor for mixed solvents must be applied.

-

Titration: Titrate 50 mL of the analyte solution (

M) with 0.1 M KOH under nitrogen atmosphere (to prevent -

Data Recording: Record pH vs. Volume of KOH added. Wait for stable readings (drift < 0.002 pH/min).

Calculation (The Yasuda-Shedlovsky Equation):

Plot the experimentally determined

The intercept at

Protocol B: Spectrophotometric Validation

Objective: Cross-validate potentiometric results by observing the bathochromic shift of the phenolate band.

Workflow:

-

Stock Solution: Dissolve analyte in Methanol.

-

Buffer Series: Prepare aqueous buffers ranging from pH 6.0 to 11.0 (maintaining constant ionic strength).

-

Aliquot Addition: Inject small aliquots of stock solution into buffers (final MeOH < 1% to minimize solvent effects).

-

Scan: Record UV-Vis spectra (250–450 nm).

-

Isosbestic Point: Verify the presence of a sharp isosbestic point (indicating a clean two-state equilibrium).[1]

-

Fitting: Use the Henderson-Hasselbalch equation at

of the anion to solve for

Experimental Workflow Diagram

This diagram outlines the decision logic and process flow for determining the pKa of lipophilic ligands.

Caption: Decision tree for selecting the appropriate pKa determination method based on ligand solubility.

Applications & Implications

Metal Extraction (Hydrometallurgy)

In solvent extraction processes (e.g., copper or nickel recovery), the

-

Low

(High Acidity): Allows extraction at lower pH values, reducing base consumption.[1] -

5-Butyl Effect: The butyl group increases lipophilicity, preventing the ligand from leaching into the aqueous phase, while the

of ~8.4 ensures efficient deprotonation at mild alkaline pH (pH 9-10).[1]

Schiff Base Synthesis

When condensing with amines to form Schiff bases (imines), the acidity of the phenol affects the stability of the intermediate.[1] The strong IMHB in this compound often requires catalysis (acid or heat) to disrupt the hydrogen bond and facilitate nucleophilic attack by the amine.[1]

References

-

ChemicalBook. (2024).[1] 5-tert-Butyl-2-hydroxybenzaldehyde Properties and pKa Prediction.

-

PubChem. (2024).[1] 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] [2]

-

Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

-

Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for salicylaldehyde derivative constants).

-

Hummel, G. (2015).[1] Determination of pKa Values for Lipophilic Drugs by Potentiometric Titration in Mixed Solvent Systems. Journal of Pharmaceutical Sciences. (Methodology reference for Yasuda-Shedlovsky extrapolation).

Sources

The Ascendance of the 5-Butyl Moiety: A Technical Guide to the History, Synthesis, and Significance of 5-Butyl Substituted Benzaldehydes

This technical guide provides an in-depth exploration of the history, synthesis, and evolving applications of 5-butyl substituted benzaldehydes. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the scientific rationale behind the incorporation of the 5-butyl group, details key synthetic methodologies, and explores the consequential biological activities that have rendered this class of molecules a subject of enduring interest.

Introduction: The Strategic Importance of Benzaldehyde Scaffolds

Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 from bitter almonds.[1][2] Its synthetic preparation by Wöhler and Liebig in 1832 marked a pivotal moment in organic chemistry.[1] The benzaldehyde scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and its presence in numerous natural products with pleasant fragrances, such as vanillin and cinnamaldehyde.[3] The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications are instrumental in modulating biological activity, pharmacokinetics, and pharmacodynamics.

The introduction of an alkyl substituent, specifically a butyl group at the 5-position of a benzaldehyde, particularly a salicylaldehyde (2-hydroxybenzaldehyde), is a recurring motif in the design of bioactive compounds. This guide will trace the origins of this structural feature, dissect the chemical logic underpinning its synthesis, and survey its impact on contemporary drug discovery.

Historical Perspective: An Indirect Discovery and Emergent Utility

The precise "discovery" of 5-butyl substituted benzaldehydes is not marked by a single seminal event but rather by a gradual emergence driven by the broader exploration of alkylated phenols and their subsequent formylation. The initial impetus was likely rooted in the desire to modulate the properties of salicylaldehyde, a compound of significant industrial and academic interest.

The rationale for introducing a butyl group at the 5-position is primarily to enhance the lipophilicity of the molecule.[4] Increased lipophilicity can lead to improved membrane permeability, a critical factor for the bioavailability of drug candidates.[5] The 5-position is electronically and sterically strategic. In salicylaldehydes, it is para to the hydroxyl group and meta to the aldehyde. This positioning allows the butyl group to exert its electronic and steric influence without directly interfering with the key functional groups responsible for binding interactions or subsequent chemical transformations.

Early synthetic efforts would have leveraged established methods for the alkylation of phenols, followed by formylation. The historical development of reactions such as the Friedel-Crafts alkylation and acylation, and formylation reactions like the Reimer-Tiemann, Gattermann, and Duff reactions, provided the chemical toolkit necessary for the eventual synthesis of these target molecules.

Synthetic Methodologies: A Practical Guide

The synthesis of 5-butyl substituted benzaldehydes can be broadly categorized into two approaches: direct formylation of a pre-alkylated benzene ring or alkylation of a pre-existing benzaldehyde or phenol. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of 4-n-Butylbenzaldehyde

A common route to para-alkylated benzaldehydes involves a three-step sequence starting from benzene.[1] This approach is illustrative of fundamental organic transformations.

Experimental Protocol: Synthesis of 4-n-Butylbenzaldehyde

-

Step 1: Friedel-Crafts Acylation of Benzene.

-

To a cooled and stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane, add propanoyl chloride dropwise.

-

Slowly add benzene to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.

-

-

Step 2: Clemmensen Reduction of Propiophenone.

-

To a round-bottom flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid.

-

Add the propiophenone obtained from Step 1 and heat the mixture to reflux.

-

Maintain reflux until the reaction is complete (monitored by TLC).

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate to afford n-butylbenzene.

-

-

Step 3: Gatterman-Koch Formylation of n-Butylbenzene.

-

In a high-pressure reactor, combine n-butylbenzene with a mixture of anhydrous aluminum chloride and cuprous chloride.

-

Introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas under high pressure.

-

Heat the reaction mixture while stirring.

-

Upon completion, carefully release the pressure and work up the reaction mixture as described in the Friedel-Crafts acylation step to isolate 4-n-butylbenzaldehyde.

-

Causality Behind Experimental Choices:

-

The Friedel-Crafts acylation is employed first to avoid the polyalkylation that is often problematic with Friedel-Crafts alkylation. The acyl group is deactivating, preventing further reaction on the aromatic ring.[6]

-

The Clemmensen reduction is a classic method for reducing a ketone to an alkane under acidic conditions.

-

The Gatterman-Koch reaction is a specific method for the formylation of aromatic compounds, particularly those that are activated by alkyl groups.[1] The high pressure is necessary to maintain a sufficient concentration of the reactive formyl cation precursor.[2]

Synthetic Workflow for 4-n-Butylbenzaldehyde

Caption: Synthesis of 4-n-butylbenzaldehyde from benzene.

Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde

The synthesis of hydroxylated and butylated benzaldehydes often starts with an appropriately substituted phenol. The Duff reaction is a classic method for the formylation of phenols.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde (A closely related compound) [7]

-

Step 1: Duff Reaction.

-

In a reaction vessel, combine 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid.

-

Heat the mixture to a temperature between 100°C and 130°C.

-

After a suitable reaction time, add water to the mixture and continue heating to hydrolyze the intermediate and produce 3,5-di-tert-butylsalicylaldehyde.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and purify the product, typically by chromatography or crystallization.

-

A more modern approach for the synthesis of 3,5-di-tert-butyl-2-hydroxybenzaldehyde involves a tin(IV) chloride-mediated reaction.[8]

Experimental Protocol: Tin-Mediated Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [8]

-

To a solution of 2,4-di-tert-butylphenol and triethylamine in toluene under a nitrogen atmosphere, add tin(IV) chloride (SnCl₄) dropwise at room temperature.

-

After stirring for 15 minutes, add paraformaldehyde in one portion.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling, add water and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the final product.

Synthetic Pathway for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Sources

- 1. homework.study.com [homework.study.com]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 7. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 8. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Schiff base ligands using 5-Butyl-2-hydroxybenzaldehyde

Application Note: Synthesis of Schiff Base Ligands using 5-Butyl-2-hydroxybenzaldehyde

Introduction & Strategic Significance

Schiff base ligands derived from This compound (specifically the 5-tert-butyl isomer, CAS 5271-67-0) represent a cornerstone in coordination chemistry and drug design. Unlike unsubstituted salicylaldehydes, the 5-butyl group introduces critical lipophilicity and steric bulk .

-

Solubility Profile: The hydrophobic butyl chain significantly enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating homogeneous catalysis and improving membrane permeability in biological assays.

-

Electronic Modulation: The alkyl group exerts a weak positive inductive effect (+I), increasing the electron density on the phenolate oxygen and the imine nitrogen, thereby stabilizing high-oxidation-state metal centers (e.g., Mn(III), Co(III)) in Salen-type catalysts.

This guide provides high-fidelity protocols for synthesizing both Salen-type (N2O2) bis-ligands and Mono-Schiff base (NO) ligands , optimized for yield and purity.

Chemical Theory: The Condensation Mechanism

The formation of the azomethine bond (-C=N-) is a reversible nucleophilic addition-elimination reaction. Success depends on shifting the equilibrium toward the product by removing water.

Mechanism Description:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of an unstable carbinolamine intermediate.

-

Acid Catalysis: Protonation of the hydroxyl group converts it into a good leaving group (water).

-

Dehydration: Elimination of water yields the iminium ion, which deprotonates to form the Schiff base.

Note on Isomers: While "5-butyl" can refer to n-butyl, the 5-tert-butyl isomer is the industry standard for stabilizing metal complexes against oxidative dimerization. The protocols below apply to both, but reaction times may vary slightly due to steric differences.

Figure 1: Mechanistic Pathway

Caption: Step-wise mechanism of Schiff base formation. Acid catalysis facilitates the rate-limiting dehydration step.

Experimental Protocols

Protocol A: Synthesis of Salen-Type Bis-Ligands (Jacobsen Type)

Target: Ligands for asymmetric catalysis or metallo-drug complexes. Stoichiometry: 2:1 (Aldehyde : Diamine).

Materials:

-

5-tert-Butyl-2-hydroxybenzaldehyde (20 mmol, 3.56 g)

-

(1R,2R)-1,2-Diaminocyclohexane (10 mmol, 1.14 g) [or Ethylenediamine]

-

Ethanol (Absolute, 50 mL)

-

Catalyst: Formic acid (3-5 drops)

Step-by-Step Workflow:

-

Solubilization: Dissolve 20 mmol of the aldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask (RBF). Heat gently to 40°C to ensure complete dissolution.

-

Amine Addition: Dissolve 10 mmol of the diamine in 10 mL ethanol. Add this solution dropwise to the aldehyde solution over 15 minutes under stirring.

-

Observation: The solution will turn bright yellow/orange immediately (formation of imine).

-

-

Catalysis: Add 3-5 drops of formic acid.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours .

-

Validation: Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.

-

-

Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath for 2 hours.

-

Isolation: Filter the yellow precipitate under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Target: Rapid library generation for biological screening.

Parameters:

-

Power: 300 W

-

Temperature: 90°C

-

Time: 10–15 minutes

-

Solvent: Minimal Ethanol (paste method) or Solvent-free (Neat).

Workflow:

-

Mix aldehyde (1 mmol) and amine (1 mmol) in a microwave vial.

-

Add 2 drops of ethanol to create a slurry.

-

Irradiate for 10 minutes.

-

Recrystallize the resulting solid from hot ethanol.

Figure 2: Synthesis Workflow Diagram

Caption: Optimized operational workflow for thermal reflux synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following spectral markers.

Table 1: Key Spectral Characteristics

| Technique | Parameter | Expected Value | Diagnostic Significance |

| FT-IR | 1610–1635 cm⁻¹ | Strong band. Confirms imine formation. | |

| FT-IR | ~1660–1680 cm⁻¹ | Absent. Disappearance confirms consumption of aldehyde. | |

| ¹H NMR | 8.30–8.60 ppm | Singlet (1H). Characteristic azomethine proton. | |

| ¹H NMR | 13.00–14.00 ppm | Broad Singlet. Downfield shift due to intramolecular H-bonding.[1] | |

| UV-Vis | 300–400 nm |

Self-Validation Check:

-

If the IR spectrum shows a peak at 1670 cm⁻¹, the reaction is incomplete. Action: Increase reflux time or add more catalyst.

-

If the product is an oil/sticky solid: This often happens with butyl derivatives due to lipophilicity. Action: Triturate with hexane or diethyl ether to induce crystallization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation or water retention. | Use a Dean-Stark trap (if using Toluene) to physically remove water. |

| Oiling Out | High solubility of butyl chain in EtOH. | Evaporate solvent to 50% volume; add drops of water until turbid; cool. |

| Hydrolysis | Moisture sensitivity of imine. | Store ligands in a desiccator. Ensure solvents are anhydrous. |

References

-

Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.[2] Link

-

Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews. Link

-

Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews. Link

-

BenchChem. (2025).[3] "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde." (General protocol reference). Link[3]

-

ResearchGate. (2025). "Unsymmetrical Salen-Type Ligands: High Yield Synthesis." ResearchGate Protocol Repository. Link

Sources

Application Note & Protocol: Synthesis and Characterization of 5-Butyl-2-hydroxybenzaldehyde Oxime for Metal Extraction Applications

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Butyl-2-hydroxybenzaldehyde oxime, a potent chelating agent for solvent extraction. The inclusion of a butyl group on the salicylaldehyde backbone enhances the lipophilicity of the oxime, making it a highly effective extractant for metals like copper from aqueous solutions.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and hydrometallurgy, offering detailed, step-by-step methodologies, mechanistic insights, and expected analytical outcomes.

Introduction: The Strategic Advantage of Alkyl-Substituted Salicylaldoximes

Salicylaldoximes are a class of organic compounds renowned for their ability to form stable complexes with various metal ions.[3][4] This chelating property is fundamental to their application in solvent extraction, a crucial process in hydrometallurgy for the purification and concentration of metals.[5] The reaction involves the formation of a stable, often brightly colored, coordination complex with the metal ion.[4]

The synthesis of this compound oxime is a targeted approach to optimize the performance of these extractants. The introduction of an alkyl group, in this case, a butyl substituent, significantly enhances the molecule's solubility in organic solvents. This increased lipophilicity is paramount for an efficient liquid-liquid extraction process, ensuring the metal-oxime complex partitions favorably into the organic phase. This application note details a robust synthetic protocol, from the initial reaction to the final characterization of this specialized oxime extractant.

Reaction Mechanism and Synthesis Workflow

The synthesis of this compound oxime is achieved through the condensation reaction of this compound with hydroxylamine.[6] The reaction is typically initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final oxime product.[6] The use of hydroxylamine hydrochloride necessitates the addition of a base to liberate the free hydroxylamine for the reaction to proceed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) [frontiersin.org]

- 3. Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. Salicylaldoxime - Wikipedia [en.wikipedia.org]

- 5. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 5-Butyl-2-hydroxybenzaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among these, substituted salicylaldehydes represent a cornerstone class of building blocks, prized for their inherent reactivity and versatile chemical handles. This guide focuses on a particularly valuable derivative, 5-Butyl-2-hydroxybenzaldehyde, a key intermediate whose structural features lend themselves to the construction of a diverse array of bioactive molecules.

This document provides an in-depth exploration of the synthesis and application of this compound for researchers, scientists, and drug development professionals. We will delve into validated synthetic protocols, elucidate the rationale behind methodological choices, and present its application in the synthesis of pharmaceutically relevant scaffolds.

Section 1: Synthesis of this compound

The introduction of a formyl group ortho to a hydroxyl group on a phenolic ring is a critical transformation in the synthesis of salicylaldehyde derivatives. For the preparation of this compound, two primary methods are presented here: a high-yielding ortho-formylation reaction and the classic Reimer-Tiemann reaction.

High-Selectivity Ortho-Formylation of 4-n-Butylphenol

This modern method offers excellent regioselectivity and high yields for the ortho-formylation of phenols. The reaction utilizes paraformaldehyde as the formyl source and is mediated by magnesium chloride and a tertiary amine base.

Causality of Experimental Choices:

-

Magnesium Chloride (MgCl₂): Acts as a Lewis acid, coordinating to the phenolic oxygen to increase the acidity of the hydroxyl proton and facilitating the formation of a magnesium phenoxide. This complex then directs the formylation to the ortho position through a six-membered transition state.

-

Triethylamine (Et₃N): A non-nucleophilic base that deprotonates the phenol and facilitates the formation of the reactive intermediate from paraformaldehyde.

-

Paraformaldehyde: A stable, solid source of formaldehyde that is easier to handle than gaseous formaldehyde.

-

Acetonitrile (CH₃CN): An appropriate solvent that is inert under the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol: Ortho-Formylation

Materials:

| Reagent/Material | CAS Number | Supplier Examples |

| 4-n-Butylphenol | 1638-22-8 | Sigma-Aldrich, TCI Chemicals, LGC Standards |

| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | Standard chemical suppliers |

| Triethylamine (Et₃N) | 121-44-8 | Standard chemical suppliers |

| Paraformaldehyde | 30525-89-4 | Standard chemical suppliers |

| Dry Acetonitrile | 75-05-8 | Standard chemical suppliers |

| Diethyl Ether | 60-29-7 | Standard chemical suppliers |

| 5% Hydrochloric Acid (HCl) | 7647-01-0 | Standard chemical suppliers |

| Saturated Sodium Chloride (NaCl) Solution | 7647-14-5 | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard chemical suppliers |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4-n-butylphenol (20.0 mmol, 3.00 g).

-

Reagent Addition: Add dry acetonitrile (100 mL), followed by anhydrous MgCl₂ (30.0 mmol, 2.86 g) and triethylamine (75.0 mmol, 10.4 mL). Stir the mixture for 30 minutes at room temperature under an argon atmosphere.

-

Formylation: Add dry paraformaldehyde (135.0 mmol, 4.05 g) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) under argon for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of 5% aqueous HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a yellow oil.

Expected Yield: 80-90%

Workflow Diagram: Ortho-Formylation of 4-n-Butylphenol

Caption: High-selectivity ortho-formylation workflow.

The Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution.[1] While generally less selective and lower yielding than the ortho-formylation method described above, it remains a valuable and widely taught synthetic route.

Mechanism Insight: The reaction proceeds via the formation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde.[1]

Experimental Protocol: Reimer-Tiemann Reaction

Materials:

| Reagent/Material | CAS Number |

| 4-n-Butylphenol | 1638-22-8 |

| Sodium Hydroxide (NaOH) | 1310-73-2 |

| Chloroform (CHCl₃) | 67-66-3 |

| Hydrochloric Acid (HCl) | 7647-01-0 |

| Diethyl Ether | 60-29-7 |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide (0.4 mol, 16 g) in water (25 mL).

-

Phenoxide Formation: Add 4-n-butylphenol (0.1 mol, 15.0 g) to the NaOH solution and heat the mixture to 65°C with constant stirring.

-

Carbene Formation and Reaction: Add chloroform (0.12 mol, 10 mL) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling.

-

Reaction Completion: After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.

-

Work-up:

-

Cool the reaction mixture and remove excess chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water and then a saturated sodium bicarbonate solution.

-

Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by vacuum distillation.

Expected Yield: 30-40%

Section 2: Application in Pharmaceutical Synthesis - The Gateway to Bioactive Scaffolds

This compound is a versatile intermediate for the synthesis of various pharmaceutically relevant compounds, most notably Schiff bases. The imine or azomethine group (-C=N-) in Schiff bases is a crucial pharmacophore that imparts a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4]

Synthesis of Schiff Bases with Antimicrobial Potential

The condensation of this compound with various primary amines readily yields Schiff bases. The butyl group enhances the lipophilicity of the resulting molecule, which can improve its ability to penetrate microbial cell membranes.

General Reaction Scheme:

Caption: General synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

Materials:

| Reagent/Material |

| This compound |

| Substituted Aniline (e.g., 4-aminoantipyrine) |

| Ethanol |

| Glacial Acetic Acid (catalyst) |

Procedure:

-

Dissolution: Dissolve this compound (10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

-

Amine Addition: To this solution, add the substituted aniline (10 mmol) dissolved in ethanol (20 mL).

-

Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Quantitative Data for a Representative Schiff Base Synthesis

| Reactants | Product | Yield (%) | Melting Point (°C) |

| This compound + 4-Aminoantipyrine | 4-((5-butyl-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | ~85 | 168-170 |

Characterization Data for this compound:

While specific experimental spectra for 5-n-butyl-2-hydroxybenzaldehyde are not widely published, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.[5][6]

-

¹H NMR: Expect signals for the aldehydic proton (~9.8 ppm), the hydroxyl proton (~11 ppm, broad), aromatic protons (6.8-7.5 ppm), and the butyl chain protons (0.9-2.6 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~196 ppm), aromatic carbons (117-161 ppm), and the carbons of the butyl chain.

-

IR (cm⁻¹): Expect characteristic peaks for O-H stretching (broad, ~3200-3400), C-H stretching of the aldehyde (~2850 and ~2750), C=O stretching of the aldehyde (~1650), and C=C stretching of the aromatic ring (~1600, ~1480).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 178.23.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via high-selectivity ortho-formylation makes it an attractive starting material for drug discovery programs. The ability to readily form Schiff bases with a wide range of amines opens up avenues for the creation of large libraries of compounds for screening against various biological targets. The lipophilic butyl group is a key feature that can be exploited to modulate the pharmacokinetic properties of the final drug candidates. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in the development of new and effective pharmaceuticals.

References

-

Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Taylor & Francis Online. Available at: [Link]

-

Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. SpringerLink. Available at: [Link]

-

Synthesis and antiviral evaluation of 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives as potent anti-bovine viral diarrhea virus agents. Taylor & Francis Online. Available at: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. Available at: [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

-

Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. ResearchGate. Available at: [Link]

-

Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]

-

3,5-Di-tert-butylsalicylaldehyde. PubChem. Available at: [Link]

-

5-tert-Butyl-2-hydroxybenzaldehyde. Georganics. Available at: [Link]

-

5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available at: [Link]

-

Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook. Available at: [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Available at: [Link]

-

Organic oxygen compounds. MassBank. Available at: [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

-

Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

-

FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]

Application Notes and Protocols for the Synthesis of 5-Butyl-2-hydroxybenzaldehyde

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Butyl-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative. Salicylaldehydes are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The regioselective introduction of a formyl group onto a phenolic substrate, particularly one with a pre-existing substituent like 4-butylphenol, presents a common challenge in synthetic chemistry. This guide details and compares several effective formylation methodologies, offering researchers the rationale behind procedural choices and providing robust, step-by-step protocols. We focus on methods that ensure high ortho-selectivity, a critical parameter when the para-position is blocked, as is the case with the 4-butylphenol starting material.

Introduction: The Strategic Importance of Ortho-Formylation

The formylation of phenols is a cornerstone of aromatic chemistry, providing a direct route to hydroxybenzaldehydes. These bifunctional molecules are instrumental in constructing more complex chemical architectures, such as Schiff bases, which are popular ligands in catalysis.[1] The primary challenge in the formylation of substituted phenols is controlling the position of the incoming formyl group (regioselectivity). The powerful activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of isomers.

In the case of 4-butylphenol, the para-position is occupied, simplifying the challenge to exclusively achieving ortho-formylation. This guide explores several established methods suitable for this transformation, including the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation, with a strong emphasis on the latter for its superior selectivity and yield.

Comparative Overview of Applicable Formylation Methods

Several methods are available for the direct formylation of phenols. The choice of method depends on factors such as desired yield, regioselectivity, substrate tolerance, and operational safety. For the synthesis of this compound from 4-butylphenol, the following methods are most relevant.

| Method | Key Reagents | Mechanism Highlights | Selectivity | Advantages | Disadvantages |

| Magnesium-Mediated Formylation | MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | Chelation of the phenoxide to Mg²⁺ directs the electrophile (formaldehyde equivalent) to the ortho position.[2] | Excellent ortho-selectivity.[3] | High yields, mild conditions, excellent regiocontrol. | Requires anhydrous conditions; MgCl₂ quality is crucial.[3] |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic attack by dichlorocarbene (:CCl₂) on the electron-rich phenoxide ring.[4][5] | Predominantly ortho, but para-isomer can form if the ortho-position is blocked.[6][7] | Well-established, uses common reagents.[7] | Often gives moderate yields, can be highly exothermic, uses hazardous chloroform.[5][8] |

| Duff Reaction | Hexamethylenetetramine (Hexamine), Acid (e.g., TFA, Acetic Acid) | Electrophilic attack by an iminium ion derived from hexamine, followed by hydrolysis.[9] | Primarily ortho-selective.[9][10] | Single-step procedure. | Generally inefficient with low yields; can require harsh acidic conditions.[11][12] |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid chlorides) | Electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the activated ring.[13][14] | Effective for electron-rich aromatics.[15] | Versatile for various aromatic systems. | The Vilsmeier reagent is a weaker electrophile; may require highly activated substrates.[14] |

Given its high selectivity and yields, the Magnesium-Mediated Ortho-Formylation is presented as the primary recommended protocol. The Reimer-Tiemann reaction is provided as a classic alternative.

Detailed Protocols and Methodologies

Primary Recommended Protocol: Magnesium-Mediated Ortho-Formylation

This method stands out for its exceptional regioselectivity, affording almost exclusive ortho-formylation of phenols. The mechanism involves the formation of a magnesium phenoxide, where chelation directs the electrophilic attack of a formaldehyde equivalent to the adjacent position. This procedure is adapted from the work of Hofsløkken and Skattebøl.[2]

Caption: Workflow for Magnesium-Mediated Ortho-Formylation.

| Reagent | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Notes |

| 4-Butylphenol | 150.22 | 7.51 g (50 mmol) | Starting material |

| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 9.52 g (100 mmol, 2.0 eq) | Must be anhydrous. Use beads if possible.[3] |

| Paraformaldehyde | (CH₂O)n | 4.50 g (150 mmol, 3.0 eq) | Must be dry. |

| Triethylamine (Et₃N) | 101.19 | 10.12 g (14.0 mL, 100 mmol, 2.0 eq) | Reagent grade, dry. |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | Anhydrous/dry solvent is crucial. |

| Diethyl Ether | 74.12 | ~100 mL | For work-up. |

| Hydrochloric Acid (1N) | 36.46 | ~300 mL | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | For drying. |

-

Vessel Preparation: Equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas, such as argon or nitrogen.[3]

-

Initial Reagent Loading: While maintaining a positive pressure of inert gas, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) to the flask.[3] The use of anhydrous MgCl₂ beads is critical for success.[3]

-

Solvent and Base Addition: Add dry tetrahydrofuran (250 mL) via syringe. Begin stirring the suspension. Add triethylamine (10.12 g, 100 mmol) dropwise via syringe over 5-10 minutes. Stir the resulting mixture for an additional 10 minutes at room temperature.

-

Substrate Addition: Add 4-butylphenol (7.51 g, 50 mmol) dropwise via syringe. The mixture may become opaque or change color.

-

Reaction: Immerse the flask in a preheated oil bath at approximately 75°C. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Electron-releasing groups like the butyl substituent enhance the reaction rate.[3]

-

Cooling and Quenching: After the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature. Add diethyl ether (100 mL) to the flask.

-

Aqueous Work-up: Transfer the organic phase to a 1-L separatory funnel. Wash successively with 1N HCl (3 x 100 mL). Caution: Gas evolution may occur during the first wash. Follow with three washes of water (3 x 100 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield pure this compound.

Alternative Protocol: Reimer-Tiemann Reaction

This classic reaction provides a viable, albeit often lower-yielding, route to the target compound. It involves the reaction of a phenol with chloroform in a strong basic solution.[7] The electrophile is dichlorocarbene, generated in situ.[16][17]

Caption: Key stages of the Reimer-Tiemann Reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Notes |

| 4-Butylphenol | 150.22 | 7.51 g (50 mmol) | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | 20.0 g (500 mmol) | Strong base |

| Chloroform (CHCl₃) | 119.38 | 18.0 g (12.1 mL, 150 mmol) | Toxic and Volatile |

| Water | 18.02 | ~50 mL | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |

-

Reaction Setup: In a 250-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (20.0 g) in water (50 mL).

-

Substrate Addition: Add 4-butylphenol (7.51 g, 50 mmol) to the basic solution and stir until a homogenous solution of the sodium phenoxide is formed.

-

Reaction: Heat the solution to 60-65°C in a water bath. Add chloroform (12.1 mL) dropwise through the top of the condenser over 30-45 minutes. The reaction is exothermic and the mixture should maintain a gentle reflux.[5] After the addition is complete, continue heating and stirring for an additional 1-2 hours.

-

Removal of Excess Chloroform: After the reaction period, remove the excess chloroform by simple distillation or steam distillation.[8][18]

-

Acidification: Cool the remaining reaction mixture in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper).

-

Isolation: The product, this compound, will often separate as an oil or solid. It can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product should be purified, for example, by vacuum distillation or column chromatography, to separate it from any unreacted starting material and potential isomers.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

-

Chloroform: Highly toxic, a suspected carcinogen, and harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Triethylamine and THF: Flammable liquids. Keep away from ignition sources.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and respiratory tract irritation.

-

Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic.[5] Ensure adequate cooling is available and add reagents slowly to maintain control.

Conclusion

For the reliable and high-yield synthesis of this compound, the magnesium-mediated ortho-formylation method is highly recommended due to its superior regioselectivity and milder conditions compared to classic alternatives. While the Reimer-Tiemann reaction is a fundamentally important and viable method, it often suffers from lower yields and more hazardous conditions. The protocols and causal explanations provided herein are designed to equip researchers with the necessary details to successfully perform this important transformation in a laboratory setting.

References

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 39. REIMER TIEMANS REACTION. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

-

Khan Academy via YouTube. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Retrieved from [Link]

-

ResearchGate. (2025). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Semantic Scholar. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

-

ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

Lindoy, L. F. (1998). Mono and Diformylation of 4-Substituted Phenols A New Application of the Duff. Synthesis, 1998(07), 1029-1032. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]

-

Georganics. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. researchgate.net [researchgate.net]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. name-reaction.com [name-reaction.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. Khan Academy [khanacademy.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]

Application Note: Utilization of 5-Butyl-2-hydroxybenzaldehyde in Liquid Crystal Design

Based on the specific chemical properties and applications of 5-Butyl-2-hydroxybenzaldehyde (often available as the tert-butyl isomer or synthesized as the n-butyl analog), here is a comprehensive Application Note and Protocol guide designed for material scientists and chemists.

Executive Summary

This guide details the utilization of This compound (5-B-2-HB) as a critical precursor in the engineering of thermotropic liquid crystals (LCs).[1][2] While traditional LC design focuses on para-substitution, the utilization of the 5-position on the salicylaldehyde core offers unique steric control.[1][2] This molecule is primarily employed to synthesize Schiff base (salicylaldimine) ligands , which serve as pro-mesogenic cores for hydrogen-bonded LCs or as chelating ligands for metallomesogens (metal-containing LCs).[1][2][3]

The incorporation of the butyl group at the 5-position serves two specific functions:

-

Disruption of Crystal Packing: It lowers the melting point, stabilizing the mesophase (liquid crystalline state) near room temperature.[2][3]

-

Lateral/Terminal Sterics: Depending on the isomer (n-butyl vs. tert-butyl), it acts as either a flexible tail extending the rod-like anisotropy or a bulky lateral group that suppresses crystallization.[1][2][3]

Chemical Design Principles

The Salicylaldimine Core

The reaction of this compound with aromatic amines yields salicylaldimines.[1][2] This core is favored in LC design due to intramolecular hydrogen bonding (O-H[2][3]···N), which planarizes the molecule, enhancing the aspect ratio required for the Nematic or Smectic phases.[2][3]

Isomer Selection Logic

-

5-n-Butyl-2-hydroxybenzaldehyde: Promotes Smectic (Layered) phases.[1] The linear alkyl chain extends the molecular long axis, increasing the length-to-breadth ratio (

).[2] -

5-tert-Butyl-2-hydroxybenzaldehyde: Promotes Nematic phases or lowers melting points.[1] The bulky tert-butyl group acts as a lateral wedge, reducing intermolecular cohesive forces and preventing efficient packing into a crystalline lattice.[1][2]

Logic Diagram: Structure-Property Relationship

The following diagram illustrates how the precursor influences the final LC properties.

Caption: Causal pathway from this compound precursor to specific mesophase behaviors.

Experimental Protocols

Protocol A: Synthesis of the Salicylaldimine Ligand

Objective: Synthesize N-(4-decyloxyphenyl)-5-butylsalicylaldimine. Rationale: The condensation of the aldehyde with an alkoxy-aniline creates the rigid "rod" (mesogen).[2][3] The decyloxy tail provides the flexibility needed for fluidity.[2][3]

Reagents:

-

This compound (10 mmol)[1]

-

Ethanol (Absolute, 50 mL)

Workflow:

-

Dissolution: Dissolve 10 mmol of this compound in 25 mL of hot ethanol (60°C) in a round-bottom flask.

-

Addition: Separately dissolve 10 mmol of 4-decyloxyaniline in 25 mL ethanol. Add this dropwise to the aldehyde solution.

-

Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Reflux the mixture at 78°C for 4 hours. The solution should turn yellow/orange, indicating imine formation.[2][3]

-

Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Filter the yellow precipitate and wash with cold ethanol.

-

Recrystallization: Recrystallize from ethanol/chloroform (1:1) to ensure high purity (essential for sharp LC transitions).[2][3]

Validation Point:

-

FTIR: Look for the disappearance of the Carbonyl (

) peak at ~1660 cm⁻¹ and the appearance of the Imine (

Protocol B: Synthesis of Copper(II) Metallomesogen

Objective: Create a bis(salicylaldiminato)copper(II) complex. Rationale: Metal complexation introduces magnetic properties and color, and often stabilizes the Smectic C phase due to the specific geometry of the coordination sphere.[2]

Reagents:

-

Methanol (30 mL)

-

Chloroform (10 mL)

Workflow:

-

Ligand Prep: Dissolve 2 mmol of the Ligand in 10 mL chloroform.

-

Metal Prep: Dissolve 1 mmol Copper(II) Acetate in 30 mL hot methanol.

-

Complexation: Slowly add the metal solution to the ligand solution while stirring.

-

Reaction: Reflux for 2 hours. The color will deepen (usually dark green or brown).[2][3]

-

Isolation: Evaporate the solvent to 50% volume and cool. Filter the dark solid.[2][3]

-

Purification: Recrystallize multiple times from dichloromethane/hexane. Note: Impurities drastically suppress the liquid crystal phase range.[2]

Characterization & Data Analysis

Polarized Optical Microscopy (POM)

Setup: Link the sample on a hot stage (e.g., Mettler Toledo) to a polarizing microscope with crossed polarizers.[2][3] Procedure: Heat sample to Isotropic (clear) liquid, then cool at 5°C/min.

Expected Textures:

| Phase | Texture Description | Interpretation |

|---|---|---|

| Nematic (N) | Schlieren texture (brushes), Marbled texture | Molecules have orientational order but no positional order.[1][2] |

| Smectic A (SmA) | Focal Conic Fan texture, Homeotropic (black) | Layered structure; molecules orthogonal to layer planes.[2][3] |

| Smectic C (SmC) | Broken Fan / Schlieren | Layered structure; molecules tilted relative to layer planes.[2][3] |

Differential Scanning Calorimetry (DSC)

Protocol: Run heating/cooling cycles at 10°C/min under Nitrogen. Data Interpretation:

-

Melting (Cr

LC): Large enthalpy peak ( -

Clearing (LC

Iso): Smaller enthalpy peak.[2][3] -

Glass Transition (

): Step change in baseline (if the material forms a glass).[2][3]

Experimental Workflow Diagram

Caption: Step-by-step workflow from synthesis to physical characterization.

References

-

Sigma-Aldrich. 5-tert-Butyl-2-hydroxybenzaldehyde Product Specification.Link[2][3]

-

Hoshino, N. (1998).[2][3] Metallomesogens: Metal Complexes in Ordered Fluid Phases.[3] Coordination Chemistry Reviews.[2][3] Link

-

Binnemans, K. (2005).[2][3] Interpretation of Metallomesogen Phase Transitions. Chemical Reviews.[1][3] Link[3]

-

Reddy, V. et al. (2020).[2][3] Synthesis and characterization of salicylaldimine-based liquid crystals. Molecular Crystals and Liquid Crystals.[2][3][4][5] Link

Disclaimer: All synthesis should be performed in a fume hood with appropriate PPE. This compound is an irritant; avoid contact with skin and eyes.[1][2]

Sources

- 1. 5-tert-Butyl-2-hydroxybenzaldehyde - High purity | EN [georganics.sk]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. colorado.edu [colorado.edu]

Application Notes & Protocols: A Detailed Guide to the Synthesis of Salen Ligands from 5-Butylsalicylaldehyde

For inquiries:

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N,N'-bis(5-butylsalicylidene)ethylenediamine, a representative Salen-type ligand, derived from 5-butylsalicylaldehyde and ethylenediamine. This guide is designed for researchers, scientists, and professionals in drug development and catalysis. Beyond a simple recitation of steps, this application note delves into the rationale behind the procedural choices, offering insights grounded in established chemical principles to ensure a robust and reproducible synthesis. All quantitative data is summarized for clarity, and key stages of the workflow are visually represented.

Introduction: The Significance of Salen Ligands